What is the chemical structure of Elgonica dimer A?
What is the chemical structure of Elgonica dimer A?
An In-Depth Technical Guide to Elgonica Dimer A: Structure, Elucidation, and Biological Significance
Introduction
Elgonica dimer A is a naturally occurring dimeric anthracenoid, a class of phenolic compounds found in plants.[1] It was first isolated from the leaf exudate of Aloe elgonica, and has since been identified in other species such as Aloe arborescens.[1][2] This complex molecule is formed through the linkage of two different anthracene derivatives: an anthrone emodin-10'-C-β-d-glucopyranoside and an anthraquinone aloe-emodin.[1][2] Elgonica dimer A, along with its stereoisomer Elgonica dimer B, has garnered significant interest from the scientific community due to its potent biological activities, particularly its ability to inhibit enzymes involved in alcohol metabolism.[2] This guide provides a comprehensive overview of the chemical structure, isolation, structure elucidation, and known biological functions of Elgonica dimer A, tailored for researchers, scientists, and professionals in drug development.
Part 1: Chemical Structure and Properties
Elgonica dimer A possesses a unique and complex chemical architecture. It is a bianthracene derivative, meaning it is composed of two anthracene units linked together. Specifically, it consists of an anthrone C-glycoside (emodin-10-C-β-d-glucopyranoside) connected to an anthraquinone (aloe-emodin) moiety. The linkage occurs between the C-10 position of the anthrone and the C-7 position of the anthraquinone.[1] Its stereoisomer, Elgonica dimer B, differs only in the stereochemical configuration at the C-10' quaternary carbon.[1][2]
Systematic Name: 10'-β-d-glucopyranosyl-1,8,1',8'-tetrahydroxy-3,3'-bis(hydroxymethyl)[7,10'-bianthracene]-9,10,9'-trione A[2]
Alternative Name: 1,4′,5′,8-tetrahydroxy-2′,6-bis(hydroxymethyl)-9′-((3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-[2,9′-bianthracene]-9,10,10′(9'H)-trione[3]
Molecular Formula: C₃₆H₃₀O₁₄[4]
Molecular Weight: 686.6 g/mol [4]
Physicochemical Properties of Elgonica Dimer A
| Property | Value | Source |
| Appearance | Yellow plates | [2] |
| Melting Point | 182 °C | [2] |
| Optical Rotation | [α]²⁵D −13.0° (c 0.73, MeOH) | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| Storage | Can be stored for up to 24 months at 2-8°C when kept tightly sealed. | [4] |
Below is a 2D representation of the chemical structure of Elgonica dimer A.
Caption: Simplified 2D chemical structure of Elgonica dimer A.
Part 2: Isolation and Structure Elucidation
The isolation of Elgonica dimer A from its natural sources, primarily Aloe species, involves a multi-step process of extraction and chromatographic separation. The structural elucidation relies on a combination of modern spectroscopic techniques.
Experimental Protocol: Isolation and Purification
A general workflow for the isolation of Elgonica dimer A is as follows:
-
Plant Material Collection and Preparation: Fresh leaves of Aloe arborescens or Aloe elgonica are collected. The leaf exudate is typically used.
-
Extraction: The plant material is subjected to solvent extraction. A common method involves using a polar solvent like methanol or ethanol. The resulting extract is then partitioned with solvents of varying polarity, such as n-butanol, to concentrate the desired compounds.[2]
-
Chromatographic Separation: The n-butanol soluble extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often includes:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): For final purification of the isolated fractions.
-
-
Crystallization: The purified Elgonica dimer A is often obtained as yellow plates through crystallization from a solvent mixture like chloroform-methanol.[2]
Caption: General workflow for the isolation of Elgonica dimer A.
Spectroscopic Characterization
The definitive structure of Elgonica dimer A was established through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, ROESY) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.[2] These techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the presence of the anthrone, anthraquinone, and glucopyranosyl moieties and their points of attachment.[2]
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) are used to determine the molecular weight of the compound. The negative ion FABMS of Elgonica dimer A shows a molecular ion peak [M − H]⁻ at m/z 685, confirming its molecular weight.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of Elgonica dimer A in methanol exhibits characteristic absorption maxima (λmax) at 223, 261, 293, 376, and 438 nm, which are indicative of the anthraquinone and anthrone chromophores.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to hydroxyl groups (3428 cm⁻¹), conjugated carbonyl groups (1618 cm⁻¹), and aromatic C=C bonds (1424 cm⁻¹).[2]
Key Spectroscopic Data for Elgonica Dimer A
| Spectroscopic Technique | Key Findings | Reference |
| ¹H-NMR and ¹³C-NMR | Unambiguous assignment of aglycon and sugar moieties through 2D NMR. | [2] |
| Negative Ion FABMS | m/z 685 [M − H]⁻, 523 [M − H − C₆H₁₀O₅]⁻ | [2] |
| UV (MeOH) λmax (log ε) | 223 (4.53), 261 (4.48), 293 (4.23), 376 (4.21), 438 nm (4.18) | [2] |
| IR νmax (KBr) cm⁻¹ | 3428 (OH), 1618 (C=O), 1424 (C=C) | [2] |
Part 3: Biological Activity and Mechanism of Action
Elgonica dimer A has demonstrated significant biological activity, particularly as a potent inhibitor of enzymes involved in alcohol metabolism.
Inhibition of Alcohol Metabolizing Enzymes
Studies have shown that Elgonica dimer A is a powerful inhibitor of both cytosolic alcohol dehydrogenase (c-ADH) and aldehyde dehydrogenase (ALDH), including both cytosolic (c-ALDH) and mitochondrial (m-ALDH) isoforms.[2]
-
Alcohol Dehydrogenase (ADH) Inhibition: Elgonica dimer A exhibits exceptionally high inhibitory potency against c-ADH, with an IC₅₀ value of 0.055 μM. This is approximately 180 times more potent than pyrazole, a known ADH inhibitor used as a positive control.[2]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: It also potently inhibits both c-ALDH and m-ALDH.[2] The accumulation of acetaldehyde, a toxic metabolite of ethanol, is responsible for many of the adverse effects of alcohol consumption. By inhibiting ALDH, Elgonica dimer A could potentially be explored for therapeutic applications related to alcohol metabolism disorders.
Caption: Inhibition of alcohol metabolism by Elgonica dimer A.
The potent inhibitory activity of Elgonica dimer A on these key enzymes suggests its potential as a lead compound for the development of drugs to manage alcohol intoxication and related disorders. However, in vivo studies are still required to validate these in vitro findings.[2]
Part 4: Synthesis and Future Perspectives
The chemical synthesis of a complex natural product like Elgonica dimer A presents a significant challenge due to its dimeric nature and multiple stereocenters. While a total synthesis has not been reported in the reviewed literature, the formation of such dimers in nature and in vitro suggests that oxidative dimerization could be a key synthetic strategy.[5] The biomimetic synthesis of other dimeric natural products often involves the oxidative coupling of their monomeric precursors.[5][6]
Future research on Elgonica dimer A is likely to focus on several key areas:
-
Total Synthesis: Developing a synthetic route to Elgonica dimer A and its analogs would provide access to larger quantities for further biological evaluation and structure-activity relationship (SAR) studies.
-
In Vivo Studies: Evaluating the efficacy and safety of Elgonica dimer A in animal models is a critical next step to translate the promising in vitro results into potential therapeutic applications.
-
Mechanism of Action Studies: Further investigation into the precise molecular interactions between Elgonica dimer A and its target enzymes (ADH and ALDH) could aid in the design of even more potent and selective inhibitors.
-
Exploration of Other Biological Activities: Given that many anthracenoids exhibit a wide range of biological effects, including anticancer and antimicrobial properties, it would be valuable to screen Elgonica dimer A for other potential therapeutic activities.[1]
Conclusion
Elgonica dimer A is a fascinating and biologically active natural product with a well-defined chemical structure. Its potent inhibition of alcohol metabolizing enzymes makes it a compound of significant interest for further research and development. The detailed understanding of its structure, isolation, and biological activity provides a solid foundation for future investigations into its therapeutic potential.
References
-
Shin, K., et al. (1997). Elgonica-Dimers A and B, Two Potent Alcohol Metabolism Inhibitory Constituents of Aloe arborescens. Journal of Natural Products, 60(9), 948-951. [Link]
-
Conner, J. M., et al. (1990). Novel Anthrone-Anthraquinone Dimers from Aloe elgonica. Phytochemistry, 29(3), 941-944. [Link]
-
Van Wyk, B. E. (2000). Chemistry of Aloe Species. Current Organic Chemistry, 4(10), 1049-1066. [Link]
-
Tshabuse, F. A., et al. (2020). The biomimetic synthesis of balsaminone A and ellagic acid via oxidative dimerization. Beilstein Journal of Organic Chemistry, 16, 2026-2031. [Link]
-
Tshabuse, F. A., et al. (2020). The biomimetic synthesis of balsaminone A and ellagic acid via oxidative dimerization. ResearchGate. [Link]
-
Bastien, J., & Spino, C. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2279. [Link]
